4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom at the 4-position and a carboxylic acid group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds, such as ribociclib and palbociclib, are known to target cdk4/6, which are crucial for cell cycle progression .
Mode of Action
For instance, Ribociclib and Palbociclib, which share a similar pyrrolo[2,3-d]pyrimidine moiety, selectively inhibit CDK4/6, thereby halting cell cycle progression and exerting anti-cancer effects .
Biochemical Pathways
Given the known action of similar compounds on cdk4/6, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Pharmacokinetics
One study mentions the optimization of a related compound through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on both er+ (t47d) and triple-negative (mda-mb-436) breast cancer cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a typical synthetic route may start with the bromination of a pyrimidine derivative followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners such as boronic acids. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZRAMZDFKZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744868 | |
Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257851-79-8 | |
Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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